molecular formula C10H12O3S B1347369 2,3-Dihydro-1h-inden-2-yl methanesulfonate CAS No. 777-72-0

2,3-Dihydro-1h-inden-2-yl methanesulfonate

Cat. No. B1347369
M. Wt: 212.27 g/mol
InChI Key: CFIDFVNAHVRFGT-UHFFFAOYSA-N
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Patent
US06589951B1

Procedure details

2-Indanol (5.14 g, 38.3 mmoles) in methylene chloride (20 ml) at 0° C. was added with triethylamine (6.13 ml 4.46 g, 44.1 mmoles) and a solution of mesyl chloride (3.26 ml, 4.83 g, 42.1 mmoles) in methylene chloride (4 ml). The temperature was raised to room value, then the mixture was poured into water and the organic phase separated, washed with water, anhydrified and dried to give 8.12 g of the title product (yield: 99%)
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
6.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[OH:10].C(N(CC)CC)C.[S:18](Cl)([CH3:21])(=[O:20])=[O:19].O>C(Cl)Cl>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[O:10][S:18]([CH3:21])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
5.14 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)O
Name
Quantity
6.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.26 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to room value
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.12 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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